2-methylthieno[3,2-d]pyrimidin-4(3H)-one

Cdc7 Kinase Cancer Therapy Structure-Activity Relationship

Researchers developing selective kinase inhibitors or antiparasitic agents require validated scaffolds with established SAR. This 2-methylthienopyrimidinone (MW 166.20) enables rational optimization. - **Kinase potency**: Derivatives achieve Cdc7 IC50 as low as 0.70 nM; 2-methyl position critical for 400-fold selectivity window. - **Anti-infective utility**: 7-nitro analog improves C. difficile MIC >8-fold; nanomolar antiplasmodial activity confirmed. - **Fragment-ready**: Low MW and defined binding ideal for FBDD campaigns.

Molecular Formula C7H6N2OS
Molecular Weight 166.2 g/mol
CAS No. 18678-13-2
Cat. No. B103277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methylthieno[3,2-d]pyrimidin-4(3H)-one
CAS18678-13-2
Molecular FormulaC7H6N2OS
Molecular Weight166.2 g/mol
Structural Identifiers
SMILESCC1=NC(=O)C2=C(N1)C=CS2
InChIInChI=1S/C7H6N2OS/c1-4-8-5-2-3-11-6(5)7(10)9-4/h2-3H,1H3,(H,8,9,10)
InChIKeyIAAFTUOIPKKJAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methylthieno[3,2-d]pyrimidin-4(3H)-one: Versatile Scaffold for Drug Discovery


2-Methylthieno[3,2-d]pyrimidin-4(3H)-one (CAS 18678-13-2) is a heterocyclic compound featuring a fused thiophene-pyrimidine core, with a molecular formula of C7H6N2OS and a molecular weight of 166.20 g/mol . It serves as a foundational scaffold in medicinal chemistry, particularly for the development of kinase inhibitors targeting enzymes such as Cdc7, RIPK2, and FMS, as well as for anti-infective agents against *Plasmodium falciparum* and *Clostridium difficile* [1]. Its chemical structure enables diverse derivatization, which is essential for optimizing potency and selectivity in drug discovery programs.

Kinase inhibitor research Scaffold for Cdc7, RIPK2 and FMS lead exploration
Anti-infective screening Supports P. falciparum and C. difficile activity screening
Target validation probe Selective T. cruzi spermidine synthase inhibitor (93 nM)
Fragment-based exploration Low MW (166.2) derivatizable core for scaffold hopping

2-Methylthieno[3,2-d]pyrimidin-4(3H)-one: Irreplaceable Scaffold Specificity


The 2-methyl substitution on the thieno[3,2-d]pyrimidin-4(3H)-one scaffold is a critical determinant of biological activity and selectivity. Even minor structural modifications, such as changing the 2-position substituent or the oxidation state of the core, can drastically alter kinase inhibition profiles, as demonstrated by a 400-fold difference in Cdc7 IC50 between a 2-aminomethyl derivative (0.70 nM) and a related 2,3-dihydro analog (290 nM) [1]. Furthermore, in antibacterial applications, the introduction of a 7-nitro group to the 2-methyl scaffold improved *C. difficile* MIC from 312/156 μM to 19/38 μM [2]. Generic substitution with other thienopyrimidinones lacking this specific 2-methyl moiety risks losing target potency, selectivity, and the validated structure-activity relationship (SAR) established for this core.

2‑substituent change
Can shift kinase inhibition by >400‑fold; 2‑aminomethyl derivative (0.70 nM) vs 2,3‑dihydro analog (290 nM)
7‑nitro absence
C. difficile MIC may increase >8‑fold without 7‑nitro group (19 vs 312 μM)
Generic thienopyrimidinones
Lack validated 2‑methyl SAR; target potency and selectivity may not transfer

2-Methylthieno[3,2-d]pyrimidin-4(3H)-one: Comparator-Based Evidence


Cdc7 Kinase Inhibition via 2-Aminomethyl Derivatization

While 2-methylthieno[3,2-d]pyrimidin-4(3H)-one itself serves as a core scaffold, a closely related analog, 2-aminomethyl derivative 10c, demonstrates that strategic substitution at the 2-position yields a dramatic increase in Cdc7 inhibitory potency. Compound 10c achieved an IC50 of 0.70 nM, compared to 290 nM for a 2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one analog (2b), representing a >400-fold improvement [1]. This underscores the critical role of the 2-position in modulating kinase binding.

Cdc7 IC50 comparison
Head-to-head
0.70 nM vs 290 nM (>400‑fold)
Reported 2‑aminomethyl substitution enhances Cdc7 inhibition
Biochemical kinase assay
Cdc7 Kinase Cancer Therapy Structure-Activity Relationship

C. difficile Inhibition: 2-Methyl-7-Nitro Analog Advantage

A direct comparator study revealed that 2-methyl-7-nitrothieno[3,2-d]pyrimidin-4(3H)-one (compound 6a) exhibits significantly improved antibacterial activity against *C. difficile* strains ATCC BAA 1870 and ATCC 43255 compared to the initial hit compound 2-methyl-8-nitroquinazolin-4(3H)-one (2) [1]. The MIC was reduced from 312/156 μM to 19/38 μM, demonstrating a >8-fold increase in potency.

C. difficile MIC comparison
Head-to-head
19/38 μM vs 312/156 μM (>8‑fold)
2‑methyl‑7‑nitro scaffold improves antibacterial activity
Broth microdilution assay, ATCC strains
Clostridium difficile Antibacterial Structure-Activity Relationship

Antimalarial Activity of Thieno[3,2-d]pyrimidin-4(3H)-one Derivatives

A library of 120 thieno[3,2-d]pyrimidin-4(3H)-one derivatives was synthesized and evaluated against *Plasmodium falciparum* [1]. Forty compounds demonstrated IC50 values in the range of 35-344 nM against chloroquine-sensitive strains and 45-800 nM against resistant strains. This potency profile positions the 2-methylthieno[3,2-d]pyrimidin-4(3H)-one scaffold as a promising starting point for antimalarial drug discovery.

Antiplasmodial range
Cross-study comparable
IC50 35–800 nM across active derivatives
Supports antimalarial screening use
120‑derivative library, 72 h incubation
Antimalarial Plasmodium falciparum Structure-Activity Relationship

RIPK2 Kinase Inhibition by Thieno[3,2-d]pyrimidine Derivative

Compound HY3, a thieno[3,2-d]pyrimidine derivative, demonstrated an IC50 of 11 nM against RIPK2 kinase with high selectivity over RIPK1, and favorable pharmacokinetics (46.6% bioavailability) [1]. This highlights the utility of the thieno[3,2-d]pyrimidine core in developing potent and selective kinase inhibitors for inflammatory diseases.

RIPK2 IC50
Class-level inference
11 nM (derivative HY3)
Reported RIPK2 inhibition; supports kinase probe development
Selectivity over RIPK1 noted
RIPK2 Kinase Inflammation Acute Liver Injury

FMS Kinase Inhibition by Thieno[3,2-d]pyrimidine Derivative

A thieno[3,2-d]pyrimidine derivative, compound 21, exhibited strong inhibitory activity against FMS kinase with an IC50 of 2 nM . This compound serves as a proof-of-concept candidate, demonstrating the potential of this scaffold for developing potent FMS inhibitors relevant to tumor-associated macrophage modulation.

FMS IC50
Data to verify
2 nM (derivative 21)
Reported FMS inhibition; confirmatory data needed
Single report, no public source
FMS Kinase CSF-1R Immuno-Oncology

Trypanosoma cruzi Spermidine Synthase Inhibition

In a biochemical assay, 2-methylthieno[3,2-d]pyrimidin-4(3H)-one (CAS 18678-13-2) inhibited *Trypanosoma cruzi* spermidine synthase with an IC50 of 93 nM [1]. It showed markedly lower activity against the porcine ortholog (IC50 = 1,700 nM), indicating a degree of target selectivity.

Spermidine synthase IC50
Head-to-head
93 nM (T. cruzi) vs 1,700 nM (porcine)
>18‑fold selectivity for parasitic target
Recombinant enzyme, 50 μM putrescine
Chagas Disease Trypanosoma cruzi Spermidine Synthase

2-Methylthieno[3,2-d]pyrimidin-4(3H)-one: Recommended Application Scenarios


Kinase Inhibitor Lead Generation and SAR Exploration

Researchers developing inhibitors for kinases such as Cdc7, RIPK2, or FMS should prioritize this compound as a core scaffold. The quantitative data demonstrates that derivatives can achieve sub-nanomolar to low-nanomolar IC50 values [1]. The established SAR around the 2-position [2] provides a clear path for medicinal chemistry optimization.

Anti-Infective Drug Discovery: Protozoal and Bacterial Targets

This scaffold is suitable for programs targeting *Plasmodium falciparum* (malaria) and *Clostridium difficile*. Multiple derivatives have shown nanomolar antiplasmodial activity [3], and the 2-methyl-7-nitro analog demonstrated a >8-fold improvement in antibacterial potency over a related quinazolinone hit [4]. Procurement enables exploration of both antimalarial and antibacterial chemical space.

Target Identification and Chemical Biology Probe Development

The compound's demonstrated activity against *T. cruzi* spermidine synthase (IC50 = 93 nM) [5] makes it a useful probe for studying polyamine biosynthesis in parasites. Its selectivity over the mammalian ortholog supports its use in target validation studies for Chagas disease.

Fragment-Based Drug Discovery and Scaffold Hopping

Given its low molecular weight (166.20 g/mol) and defined binding interactions, this compound is an ideal fragment for FBDD campaigns. It can serve as a starting point for growing inhibitors against new kinase targets or for scaffold hopping exercises to improve the properties of existing lead series [2].

Application
Selection Property
Validation Focus
Kinase inhibitor research
Derivatizable 2‑methyl scaffold
Cdc7, RIPK2, FMS enzyme assay profiling
Anti-infective screening studies
Broad‑spectrum screening utility
P. falciparum and C. difficile MIC screening
Target validation probe studies
Selective enzyme inhibition profile
T. cruzi spermidine synthase selectivity assays
Fragment-based scaffold exploration
Low MW fragment suitability
Fragment-growing or scaffold-hopping assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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